2-Chloro-N-(4,5-di-p-tolyl-thiazol-2-yl)-acetamide CAS 726157-04-6
2-Chloro-N-(4,5-di-p-tolyl-thiazol-2-yl)-acetamide CAS 726157-04-6
An In-Depth Technical Guide to 2-Chloro-N-(4,5-di-p-tolyl-thiazol-2-yl)-acetamide
An Important Note on Chemical Structure: Initial searches for "2-Chloro-N-(4,5-di-p-tolyl-thiazol-2-yl)-acetamide" with CAS number 726157-04-6 did not yield specific information for a thiazole derivative with tolyl groups at both the 4 and 5 positions. However, substantial data exists for the closely related compound, 2-Chloro-N-(4-p-tolyl-thiazol-2-yl)-acetamide (CAS: 6081-87-4)[1][2]. This guide will focus on this well-documented analogue, providing a comprehensive technical overview of its synthesis, properties, and potential applications, which are likely to be predictive for the originally requested compound.
Introduction
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[3][4][5] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged structure in drug discovery. The 2-acetamido-thiazole moiety, in particular, has been a focal point of research, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[6][7][8] This guide provides a detailed technical examination of 2-Chloro-N-(4-p-tolyl-thiazol-2-yl)-acetamide, a representative member of this promising class of compounds. We will delve into its synthesis, chemical characteristics, and explore its potential as a lead compound for therapeutic development.
Chemical Properties and Data
A comprehensive understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. Below is a summary of the key chemical data for 2-Chloro-N-(4-p-tolyl-thiazol-2-yl)-acetamide and its precursors.
| Property | 2-Amino-4-(p-tolyl)thiazole | 2-Chloro-N-(4-p-tolyl-thiazol-2-yl)-acetamide |
| CAS Number | 2103-91-5[9][10] | 6081-87-4[1][2] |
| Molecular Formula | C10H10N2S[9] | C12H11ClN2OS[1] |
| Molecular Weight | 190.26 g/mol [9] | 266.75 g/mol [1] |
| Melting Point | 132-136 °C[9][10] | Not available |
| Appearance | Not available | Not available |
| Solubility | Not available | Not available |
Synthesis and Mechanism
The synthesis of 2-Chloro-N-(4-p-tolyl-thiazol-2-yl)-acetamide is a two-step process that begins with the construction of the core 2-amino-4-p-tolyl-thiazole ring, followed by N-acylation.
Part 1: Synthesis of 2-Amino-4-(p-tolyl)thiazole
The most common and efficient method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[11] This reaction involves the condensation of an α-haloketone with a thiourea.
Reaction: p-Tolyl-α-bromoacetophenone + Thiourea → 2-Amino-4-(p-tolyl)thiazole
Causality of Experimental Choices:
-
α-Haloketone: The use of an α-haloketone is crucial as the halogen provides a good leaving group for the initial nucleophilic attack by the sulfur of the thiourea, and the ketone provides the electrophilic center for the subsequent cyclization.
-
Thiourea: Thiourea serves as the source of the nitrogen and sulfur atoms required to form the thiazole ring.
-
Solvent: The reaction is typically carried out in a protic solvent like ethanol to facilitate the dissolution of the reactants and to participate in the proton transfer steps of the mechanism.
Step-by-Step Protocol:
-
Dissolve p-tolyl-α-bromoacetophenone and an equimolar amount of thiourea in absolute ethanol.
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-4-(p-tolyl)thiazole.
Caption: Hantzsch synthesis of 2-amino-4-(p-tolyl)thiazole.
Part 2: Synthesis of 2-Chloro-N-(4-p-tolyl-thiazol-2-yl)-acetamide
The final step is the chloroacetylation of the 2-amino group of the thiazole ring.
Reaction: 2-Amino-4-(p-tolyl)thiazole + Chloroacetyl chloride → 2-Chloro-N-(4-p-tolyl-thiazol-2-yl)-acetamide
Causality of Experimental Choices:
-
Chloroacetyl chloride: This is a highly reactive acylating agent, ensuring efficient conversion of the amine to the amide. The chloro- group is also a key feature for potential further derivatization or biological activity.
-
Base: A non-nucleophilic base, such as triethylamine or potassium carbonate, is used to neutralize the HCl generated during the reaction, driving the reaction to completion.[12][13]
-
Solvent: An aprotic solvent like chloroform or acetone is used to prevent reaction with the acylating agent.[12][13]
Step-by-Step Protocol:
-
Suspend 2-amino-4-(p-tolyl)thiazole in a suitable aprotic solvent (e.g., chloroform).
-
Add a slight excess of a non-nucleophilic base (e.g., triethylamine).
-
Cool the mixture in an ice bath.
-
Slowly add an equimolar amount of chloroacetyl chloride dropwise with stirring.
-
Allow the reaction to proceed at room temperature for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water to remove the base and any unreacted starting materials.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Caption: Synthesis of the target compound via N-acylation.
Potential Biological Activities and Mechanism of Action
While specific biological data for 2-Chloro-N-(4,5-di-p-tolyl-thiazol-2-yl)-acetamide is not available, the broader class of 2-acetamido-thiazole derivatives has been extensively studied, revealing significant potential in several therapeutic areas.
Antimicrobial Activity
Thiazole derivatives are well-established as potent antimicrobial agents.[3][4][5] The thiazole ring is a key component of several clinically used antibiotics. The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential bacterial processes.
Potential Mechanisms of Action:
-
Enzyme Inhibition: Thiazole-containing compounds have been shown to inhibit key bacterial enzymes, such as DNA gyrase, which is essential for DNA replication.[3]
-
Disruption of Cell Wall Synthesis: Some derivatives may interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Inhibition of Biofilm Formation: Thiazole derivatives have also been investigated for their ability to prevent the formation of bacterial biofilms, which are a major contributor to antibiotic resistance.
The chloroacetamide moiety in the target compound can act as an electrophile, potentially alkylating key nucleophilic residues in bacterial enzymes, leading to irreversible inhibition.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of 2-aminothiazole derivatives.[7][14][15] They have been shown to be effective against a variety of cancer cell lines.
Potential Mechanisms of Action:
-
Tubulin Polymerization Inhibition: Some thiazole derivatives have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton.[16][17] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.
-
Kinase Inhibition: The thiazole scaffold can serve as a template for the design of inhibitors of various protein kinases that are overactive in cancer cells.
-
Induction of Apoptosis: Many thiazole-based anticancer agents induce programmed cell death (apoptosis) in cancer cells through various signaling pathways.[18]
The presence of the tolyl group can enhance the lipophilicity of the molecule, potentially improving its cell permeability and interaction with hydrophobic binding pockets in target proteins.
Future Directions and Research Opportunities
2-Chloro-N-(4,5-di-p-tolyl-thiazol-2-yl)-acetamide and its analogues represent a promising area for further research and development. Key future directions include:
-
Synthesis and Characterization: The synthesis and full characterization of the di-p-tolyl substituted compound is a primary next step to validate the hypotheses presented in this guide.
-
Biological Screening: A comprehensive biological evaluation of these compounds against a panel of bacterial and cancer cell lines is warranted to determine their therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on the thiazole and phenyl rings will be crucial to optimize the biological activity and pharmacokinetic properties of these compounds.
-
Mechanism of Action Studies: In-depth studies are needed to elucidate the precise molecular mechanisms by which these compounds exert their biological effects.
Conclusion
2-Chloro-N-(4,5-di-p-tolyl-thiazol-2-yl)-acetamide, and its more extensively studied mono-tolyl analogue, belong to a class of thiazole derivatives with significant therapeutic potential. Their straightforward synthesis and the proven biological activity of the 2-acetamido-thiazole scaffold make them attractive candidates for further investigation in the development of novel antimicrobial and anticancer agents. The insights provided in this guide serve as a foundation for researchers to explore the full potential of this promising class of compounds.
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